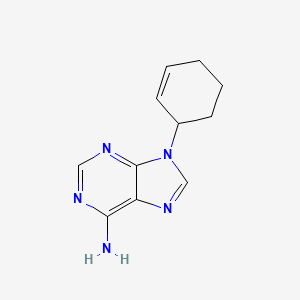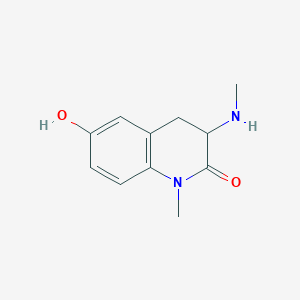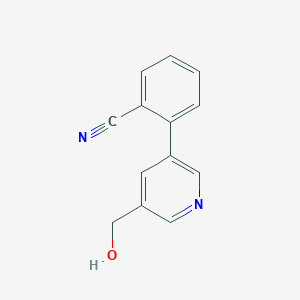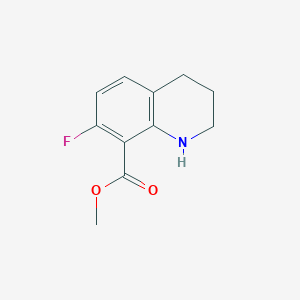
7-Chloro-4-ethoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-ethoxyquinazoline is a heterocyclic aromatic organic compound. It is part of the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethoxyquinazoline typically involves the reaction of 4-chloroquinazoline with ethyl alcohol under specific conditions. The process may include:
Nitration: Starting with 4-chloroquinazoline, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Ethoxylation: The amino group is reacted with ethyl alcohol to form the ethoxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-4-ethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinazolines.
Oxidation Products: Quinazoline oxides.
Reduction Products: Reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-ethoxyquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to:
Anticancer Activity: Inhibition of cell proliferation pathways.
Antimicrobial Activity: Disruption of microbial cell wall synthesis or function.
Anti-inflammatory Activity: Modulation of inflammatory pathways.
Comparación Con Compuestos Similares
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-phenoxyquinoline: Studied for its anticancer activity.
7-Chloro-4-methoxyquinoline: Investigated for its antimicrobial properties.
Uniqueness: 7-Chloro-4-ethoxyquinazoline stands out due to its specific ethoxy group, which may confer unique biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
6344-47-4 |
|---|---|
Fórmula molecular |
C10H9ClN2O |
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
7-chloro-4-ethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-10-8-4-3-7(11)5-9(8)12-6-13-10/h3-6H,2H2,1H3 |
Clave InChI |
CYPPDGRCEWEQMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=NC2=C1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)



![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)



